(1S,8S)-9-oxabicyclo[6.1.0]nonane
Description
Contextualization of Bicyclic Epoxides in Synthetic Strategies
Bicyclic epoxides are a class of organic compounds characterized by a strained three-membered epoxide ring fused to a bicyclic framework. This structural motif is of significant interest to synthetic chemists due to the inherent ring strain of the epoxide, which makes it susceptible to nucleophilic attack. This reactivity allows for the stereocontrolled introduction of new functional groups and the construction of diverse and complex molecular scaffolds.
The ring-opening reactions of bicyclic epoxides can proceed through various mechanisms, often dictated by the reaction conditions and the structure of the epoxide itself. These transformations are pivotal in synthesizing polyfunctional compounds. For instance, the intramolecular ring opening of epoxy alcohols is a widely employed strategy for creating oxygen-containing heterocycles like tetrahydropyrans (THPs) and tetrahydrofurans (THFs). rsc.org The regioselectivity of the attack on the epoxide ring (i.e., which carbon of the epoxide is attacked) is a key factor that chemists can often control to achieve a desired product.
Furthermore, bicyclic epoxides serve as crucial intermediates in the synthesis of a variety of complex molecules. They can be transformed into diols, amino alcohols, and other valuable synthons. The cycloaddition of epoxides with alkynes and alkenes represents a direct and efficient method for preparing oxacyclic compounds. acs.org For example, tungsten-mediated [3+3] cycloadditions of epoxides with tethered alkynes have been developed to produce bicyclic pyrane derivatives. acs.orgnih.gov The use of epoxides in these synthetic strategies underscores their role as versatile intermediates for accessing complex molecular architectures.
Significance of the (1S,8S) Stereoisomer and its Structural Features
(1S,8S)-9-Oxabicyclo[6.1.0]nonane is the epoxide derived from (Z)-cyclooctene, also known as cis-cyclooctene oxide. rsc.orgnih.gov The nomenclature (1S,8S) specifies the absolute configuration at the two stereogenic carbon atoms of the epoxide ring, which are part of the larger eight-membered ring. This cis-fusion of the epoxide to the cyclooctane (B165968) ring results in a specific three-dimensional shape that influences its reactivity.
The significance of a single, pure stereoisomer like this compound lies in the field of asymmetric synthesis. When used as a starting material, the defined stereochemistry of the epoxide can be transferred to the product, allowing for the synthesis of enantiomerically pure compounds. This is of paramount importance in medicinal chemistry and materials science, where the biological activity or material properties of a molecule can be dependent on its specific stereoisomer. The enantiospecific synthesis of bicyclic oxygen compounds can be achieved when a chiral epoxide is utilized in cyclization reactions. acs.org
The epoxidation of (Z)-cyclooctene can be achieved using various catalytic systems. Research has shown the use of silver nanoparticles supported on mesoporous materials (Agnp-MCM-41) to catalyze the formation of this compound, using atmospheric oxygen as the primary oxidant source. rsc.org The stereochemistry of related bis(oxirane) systems has been shown to dictate the reaction pathway, with different diastereomers leading to independent ring-openings or domino-like reactions and the formation of new ring systems. mdpi.com
Overview of Research Trajectories for 9-Oxabicyclo[6.1.0]nonane Systems
Current research involving 9-oxabicyclo[6.1.0]nonane and its derivatives is diverse, spanning catalysis, synthetic methodology, and natural product analysis.
One major research area focuses on the development of new catalytic methods for the synthesis and transformation of these epoxides. This includes the use of various metal catalysts to achieve efficient and selective epoxidation of cyclooctene (B146475). catalysis.blogresearchgate.net For instance, mesoporous gallium oxides and mixed Ga-Nb or Ga-Mo oxides have been investigated for the epoxidation of cyclooctene to epoxycyclooctane, showing high selectivity for the epoxide. researchgate.net Green chemistry approaches are also being explored, such as using hydrogen peroxide as a green oxygen donor with a recyclable tungstic acid catalyst for reactions involving cycloocta-1,5-diene. researchgate.net
Another significant trajectory involves using 9-oxabicyclo[6.1.0]nonane derivatives in complex molecule synthesis. Their ring-opening reactions are exploited to create larger, more functionalized structures. For example, domino-like reactions of bis(oxiranes) containing a cyclooctane core have been used to generate polyfunctional compounds with oxabicyclo[3.3.1]nonane cores. mdpi.com Additionally, enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids have been synthesized through intramolecular Friedel-Crafts alkylation, starting from related bicyclic lactones. acs.org
Finally, 9-oxabicyclo[6.1.0]nonane has been identified as a component in the essential oils of various plants and in the extracts of fungi and other natural sources. teras.ngactamicrobio.bgnrfhh.com Its presence in natural products prompts further investigation into its biosynthetic pathways and potential biological activities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
57378-33-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1S,8S)-9-oxabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C8H14O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2/t7-,8-/m0/s1 |
InChI Key |
MELPJGOMEMRMPL-YUMQZZPRSA-N |
Isomeric SMILES |
C1CCC[C@H]2[C@@H](O2)CC1 |
Canonical SMILES |
C1CCCC2C(O2)CC1 |
Origin of Product |
United States |
Stereochemical Considerations and Isomeric Forms of 9 Oxabicyclo 6.1.0 Nonane
Absolute Stereochemistry and Chiral Purity of (1S,8S)-9-Oxabicyclo[6.1.0]nonane
This compound is a specific enantiomer characterized by the (S) configuration at both chiral carbon atoms, C1 and C8. These carbons are the bridgehead atoms where the epoxide ring is fused to the cyclooctane (B165968) ring. The designation (1S,8S) signifies that the substituents at these centers are arranged in a specific counter-clockwise orientation according to the Cahn-Ingold-Prelog priority rules. The chiral purity of a sample of this compound is a critical parameter in stereoselective synthesis and is often determined using techniques such as chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.
Diastereomeric and Enantiomeric Variants within the 9-Oxabicyclo[6.1.0]nonane Manifold
The 9-oxabicyclo[6.1.0]nonane structure can exist as several stereoisomers, including enantiomers and diastereomers. cymitquimica.com These isomers arise from the different possible spatial arrangements at the two stereocenters (C1 and C8).
The enantiomer of this compound is (1R,8R)-9-oxabicyclo[6.1.0]nonane. cymitquimica.com In this isomer, both chiral centers possess the (R) configuration. As enantiomers, the (1S,8S) and (1R,8R) forms are non-superimposable mirror images of each other. They share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions.
| Property | Value | Source |
| Molecular Formula | C8H14O | nih.gov |
| Molecular Weight | 126.20 g/mol | nih.gov |
| CAS Number | 4925-71-7 | nih.gov |
A racemic mixture contains equal amounts of enantiomers, in this case, (1S,8S)- and (1R,8R)-9-oxabicyclo[6.1.0]nonane. Such a mixture is optically inactive because the optical rotations of the individual enantiomers cancel each other out. The separation of a racemic mixture into its constituent enantiomers is known as resolution. libretexts.org
Common resolution strategies include:
Chiral Chromatography: This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
Diastereomeric Salt Formation: Reaction of the racemic epoxide with a chiral resolving agent, such as a chiral acid or base, forms a mixture of diastereomers. libretexts.org These diastereomers have different physical properties and can be separated by methods like fractional crystallization. libretexts.org Subsequent removal of the resolving agent yields the pure enantiomers.
Enzymatic Resolution: Enzymes, being chiral catalysts, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For instance, lipases have been successfully used for the kinetic resolution of related bicyclic systems.
Conformational Analysis of the Bicyclic System
The eight-membered ring of 9-oxabicyclo[6.1.0]nonane is flexible and can adopt several conformations. The fusion of the epoxide ring introduces significant conformational constraints. Theoretical analysis suggests that cyclooctene (B146475), the parent structure, can exist in 16 distinct conformational and configurational isomers, all of which are chiral. wikipedia.org The most stable conformation for cis-cyclooctene is described as being ribbon-shaped. wikipedia.org The introduction of the epoxide ring in 9-oxabicyclo[6.1.0]nonane influences these conformational preferences. The specific conformation of the bicyclic system can impact its reactivity and interactions with other molecules.
Synthetic Methodologies for 1s,8s 9 Oxabicyclo 6.1.0 Nonane and Its Analogs
Direct Epoxidation Strategies for Cyclooctene (B146475) Derivatives
Direct epoxidation of cyclooctene and its derivatives is a primary method for synthesizing 9-oxabicyclo[6.1.0]nonane structures. Cyclooctene is frequently utilized as a substrate in epoxidation reactions to produce cyclooctene oxide, a key intermediate in organic synthesis. catalysis.blog
Peracid-Mediated Epoxidations (e.g., m-CPBA)
Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes. masterorganicchemistry.comleah4sci.com The reaction involves the transfer of an oxygen atom from the peracid to the double bond of the alkene, resulting in the formation of an epoxide. masterorganicchemistry.comleah4sci.com This process is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com The reaction proceeds through a concerted mechanism, where the C-C pi bond is broken, and two new C-O single bonds are formed on the same face of the alkene. masterorganicchemistry.com
The rate of epoxidation can be significantly increased by the addition of an acid catalyst, such as trifluoroacetic acid. acs.org For instance, the epoxidation of (Z)-cyclooctene with m-CPBA sees a 6.8-fold rate increase with the addition of trifluoroacetic acid. acs.org Kinetic and theoretical studies suggest this is due to the complexation of the peroxy acid with the undissociated acid catalyst. acs.org
Silver nanoparticles supported on mesoporous MCM-41 have also been shown to catalyze the epoxidation of (Z)-cyclooctene to (1S,8S)-9-oxabicyclo[6.1.0]nonane. rsc.org In the presence of a substoichiometric amount of tert-butyl hydroperoxide (TBHP) as an initiator, the catalyst can utilize atmospheric oxygen for the epoxidation, achieving high selectivity for the desired epoxide. rsc.org
Aldehyde-Catalyzed Epoxidation with Aqueous Hydrogen Peroxide
A sustainable and efficient method for the epoxidation of unactivated alkenes involves the use of an aldehyde catalyst with aqueous hydrogen peroxide as the oxidant. nih.govresearchgate.netrsc.org This organocatalytic approach provides a metal-free alternative for synthesizing epoxides. nih.gov An atropisomeric two-axis aldehyde has been identified as a highly efficient catalyst for this transformation, allowing for the synthesis of a broad range of epoxides from various unactivated alkenes with notable turnover. nih.govresearchgate.net Mechanistic studies indicate a non-radical pathway where the aldehyde generates a dioxirane (B86890) intermediate from hydrogen peroxide, which then oxidizes the alkene. nih.govrsc.org
Metal-Catalyzed Epoxidation Techniques
Various metal catalysts have been developed for the epoxidation of cyclooctene and other alkenes. Molybdenum-based catalysts, for example, have demonstrated high efficiency. A dimolybdenum metal catalyst has been used to catalyze the epoxidation of alkenes with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net Another study reported a Mo-based TiO2 catalyst that showed excellent performance in cyclooctene epoxidation with over 99% selectivity to cyclooctene oxide and good reusability. researchgate.net
Phase-transfer catalysis offers another effective approach. An amphiphilic peroxopolytungstate catalyst can efficiently epoxidize cyclooctene with a yield greater than 99%. mdpi.com In this system, the active peroxotungstate species moves into the organic phase to form a microemulsion where the reaction occurs. mdpi.com
Electrocatalysis using manganese oxide nanoparticles presents a sustainable route for cyclooctene epoxidation, using water as the oxygen source at room temperature and ambient pressure, achieving Faradaic efficiencies over 30%. acs.org
Stereoselective and Enantioselective Synthesis Approaches
The synthesis of specific stereoisomers of 9-oxabicyclo[6.1.0]nonane and its analogs requires stereoselective and enantioselective methods.
Chiral Catalyst Systems for Asymmetric Epoxidation
Asymmetric epoxidation is a powerful tool for producing enantiomerically enriched epoxides. nih.govnih.govresearchgate.net Chiral catalysts, such as those based on cobalt, have been successfully employed. Chiral BINADCo(III)X complexes, for instance, have been used to catalyze the asymmetric cycloaddition of carbon dioxide with epoxides to produce chiral cyclic carbonates with high enantiomeric excess. researchgate.net Another approach involves the use of a catalytically formed chiral auxiliary. nih.govnih.govresearchgate.net This method allows for the asymmetric modification of substrates that are challenging for current enantioselective catalysis. nih.gov Chiral oxazaborolidinium ions (COBIs) have also been shown to be effective Lewis acid catalysts for various asymmetric reactions, including epoxidation. sigmaaldrich.com
Intramolecular Cyclization Protocols for Bicyclic Epoxide Formation
Intramolecular cyclization is a key strategy for forming bicyclic structures, including bicyclic epoxides. researchgate.netresearchgate.netnih.gov One such method involves the Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation of tethered π-nucleophiles with the γ-lactone moiety of 3-oxabicyclo[3.1.0]hexan-2-ones. nih.govacs.orgacs.orgresearchgate.net This approach allows for the rapid assembly of enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids. nih.govacs.orgacs.org
Another strategy is the intramolecular Williamson ether synthesis, where a halohydrin is treated with a base to form an epoxide. youtube.com This intramolecular SN2 reaction involves the deprotonation of the hydroxyl group, followed by nucleophilic attack of the resulting alkoxide on the carbon bearing the halogen. youtube.com
Methodologies Utilizing Chiral Precursors
The use of enantiomerically pure starting materials provides a reliable route to chiral products like this compound. This approach leverages the existing stereochemistry of the precursor to control the stereochemistry of the final product.
One notable example is the enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids. researchgate.nettandfonline.com This strategy begins with the intramolecular Rh(II)-catalyzed cyclopropanation of allylic diazoacetates, which are prepared from the corresponding (Z)-allylic alcohols. researchgate.net The resulting 3-oxabicyclo[3.1.0]hexan-2-ones, bearing a tethered π-nucleophile, can then undergo a Me₂AlOTf-promoted intramolecular Friedel-Crafts alkylation to assemble the bicyclo[6.1.0]nonane framework. researchgate.net
Another approach involves the use of chiral epoxides as building blocks. For instance, the hydrolytic kinetic resolution of terminal epoxides catalyzed by a chiral (salen)Co(III) complex can provide access to highly enantioenriched epoxides and 1,2-diols, which can serve as versatile chiral precursors. researchgate.net
Multi-Step Synthetic Sequences to Functionalized 9-Oxabicyclo[6.1.0]nonane Systems
The synthesis of functionalized 9-oxabicyclo[6.1.0]nonane derivatives often requires multi-step sequences that allow for the introduction of various functional groups and the construction of complex molecular architectures.
Halogenated compounds can serve as valuable precursors for the synthesis of 9-oxabicyclo[6.1.0]nonane derivatives. A key strategy involves the intramolecular cyclization of a suitably functionalized and halogenated precursor.
A significant example is the reaction of 9-oxabicyclo[6.1.0]non-4-ene with N-bromosuccinimide. researchgate.net This reaction proceeds through an intramolecular bromonium ion-assisted epoxide ring-opening. The resulting oxonium ion can then be trapped by external nucleophiles, leading to the formation of novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers. researchgate.net This process demonstrates how a halogenated intermediate can be used to construct more complex bicyclic systems incorporating the oxabicyclic core. Specifically, the bromination of 9-oxabicyclo[6.1.0]non-4-ene can yield trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane and trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane. researchgate.netresearchgate.net
Furthermore, halofluorination reactions of 9-oxabicyclo[6.1.0]non-4-ene using N-halosuccinimides and a fluoride (B91410) source can lead to the formation of functionalized 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane systems through halonium-assisted epoxide ring participation. researchgate.net
| Starting Material | Reagents | Major Product | Minor Product |
| 9-Oxabicyclo[6.1.0]non-4-ene | N-Bromosuccinimide | trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane | trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane |
| 9-Oxabicyclo[6.1.0]non-4-ene | N-halosuccinimide, Et₃N·3HF or Olah's reagent | endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane | endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane |
Table 2: Conversion of 9-Oxabicyclo[6.1.0]non-4-ene from Halogenated Precursors researchgate.netresearchgate.netresearchgate.net
The inherent strain and reactivity of the epoxide ring in 9-oxabicyclo[6.1.0]nonane make it a valuable synthon for constructing more elaborate bicyclic and polycyclic scaffolds.
Transannular reactions are a powerful tool in this regard. For example, the treatment of cyclooctatetraene (B1213319) oxide, a related 9-oxabicyclo[6.1.0]nona-2,4,6-triene, with acidic potassium permanganate (B83412) can lead to a ring contraction, ultimately forming a cyclohepta-2,4,6-trienealdehyde derivative. ehu.es This demonstrates how the bicyclic epoxide can be a precursor to different ring systems.
Furthermore, the synthesis of enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids has been achieved through a strategy that rapidly assembles the bicyclic core. researchgate.netacs.org This involves an intramolecular Friedel-Crafts alkylation of a tethered π-nucleophile with the γ-lactone moiety of a 3-oxabicyclo[3.1.0]hexan-2-one. researchgate.net While the final product is a carboxylic acid derivative, this methodology showcases the construction of the fundamental bicyclo[6.1.0]nonane scaffold.
Reactivity and Mechanistic Investigations of the 1s,8s 9 Oxabicyclo 6.1.0 Nonane Epoxide Ring
Nucleophilic Ring-Opening Reactions
The opening of the epoxide ring in (1S,8S)-9-oxabicyclo[6.1.0]nonane by nucleophiles is a cornerstone of its synthetic utility. These reactions can be catalyzed by acids, bases, or transition metals, each influencing the regioselectivity and stereoselectivity of the transformation.
The regioselectivity of nucleophilic attack on the epoxide ring is dictated by the reaction conditions. Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide. libretexts.org In contrast, under acidic conditions, the reaction pathway exhibits characteristics of an SN1 mechanism, where the nucleophile preferentially attacks the more substituted carbon atom that can better stabilize a partial positive charge in the transition state. libretexts.org
The stereoselectivity of the ring-opening is typically anti, meaning the nucleophile attacks from the face opposite to the epoxide oxygen. This results in the formation of trans-substituted cyclooctane (B165968) derivatives.
In the presence of an acid, the epoxide oxygen is first protonated, creating a highly reactive intermediate. libretexts.org This protonation makes the epoxide carbon atoms more electrophilic and facilitates the ring-opening process. The subsequent nucleophilic attack can proceed with high regioselectivity. For instance, the acid-catalyzed hydrolysis of epoxides leads to the formation of 1,2-diols with a trans configuration. libretexts.org The reaction of this compound with hydrogen halides under anhydrous conditions would similarly be expected to yield trans-2-halocyclooctanols.
Under basic conditions, the epoxide ring is opened by direct nucleophilic attack. The inherent ring strain of the three-membered epoxide ring is a key driving force for this reaction, as larger cyclic ethers are generally not susceptible to cleavage under similar conditions. libretexts.org A notable example is the reaction with sodium azide (B81097) (NaN₃), which serves as a potent nucleophile. researchgate.netmdpi.com This reaction leads to the formation of azido (B1232118) alcohols, which are versatile intermediates in organic synthesis. researchgate.netmdpi.com The reaction of this compound with strong bases and nucleophiles like Grignard reagents results in the formation of primary alcohols with an extended carbon chain. libretexts.org
A study on the ring-opening of related bis(oxiranes) with a cyclooctane core using sodium azide demonstrated that the reaction pathway is dependent on the stereochemistry of the starting material. researchgate.net In some cases, independent ring-opening of the epoxide moieties occurs, while in others, a domino reaction involving an intramolecular nucleophilic attack takes place. researchgate.net
Transition metal catalysts can influence the reactivity and selectivity of epoxide ring-opening reactions. For example, rhodium(II) catalysts have been shown to promote intramolecular C-H insertion reactions in related systems. acs.org While specific studies on transition metal-catalyzed ring-opening of this compound are not detailed in the provided context, the use of palladium(0) in coupling reactions of related indolylzinc chlorides and titanium tetrachloride (TiCl₄) in mediating double nucleophilic substitutions highlights the potential for transition metals to facilitate unique transformations involving epoxide-containing molecules. acs.org
Electrophilic Transformations
The epoxide ring of this compound can also react with electrophiles, leading to the formation of various functionalized products.
While specific studies on the halofluorination of this compound were not found, the reaction of the related compound, 9-oxabicyclo[6.1.0]non-4-ene, with N-bromosuccinimide (NBS) provides insight into electrophilic additions. researchgate.net This reaction proceeds via an intramolecular bromonium ion-assisted epoxide ring-opening, forming an oxonium ion that can be trapped by external nucleophiles. researchgate.net This suggests that the reaction of this compound with a source of electrophilic halogen and fluoride (B91410) could potentially lead to the formation of trans-2-fluoro-1-halocyclooctane derivatives. The electrophilic addition would likely proceed with anti-stereoselectivity.
Interactive Data Table: Nucleophilic Ring-Opening of this compound and Related Epoxides
| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |
| Asymmetric Epoxide | Basic Methanol | Product B (attack at less substituted carbon) | Base-Catalyzed Ring Opening | libretexts.org |
| Asymmetric Epoxide | Acidic Methanol | Product A (attack at more substituted carbon) | Acid-Catalyzed Ring Opening | libretexts.org |
| Ethylene Oxide | Grignard Reagent | Primary Alcohol (chain extended) | Base-Catalyzed Ring Opening | libretexts.org |
| Bis(oxiranes) with cis-orientation | Sodium Azide | Diazidodiols | Nucleophilic Ring Opening | researchgate.net |
| Bis(oxiranes) with trans-orientation | Sodium Azide | O-containing ring via domino reaction | Nucleophilic Ring Opening | researchgate.net |
| 9-Oxabicyclo[6.1.0]non-4-ene | N-Bromosuccinimide | trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane, trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane | Electrophilic Ring Opening | researchgate.net |
Reactions with Organometallic Reagents
The reaction of this compound with organometallic reagents typically proceeds via nucleophilic attack on one of the epoxide carbons, leading to ring-opening. The regioselectivity of this attack is influenced by the nature of the organometallic reagent and the reaction conditions.
Strongly basic and nucleophilic organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), generally attack the less sterically hindered carbon of the epoxide in an SN2-type mechanism. chemistrysteps.commasterorganicchemistry.com This results in the formation of a trans-substituted cyclooctanol (B1193912) derivative after an aqueous workup to protonate the resulting alkoxide. chemistrysteps.commasterorganicchemistry.com For instance, the reaction with a Grignard reagent can produce a primary alcohol with two additional carbons compared to the Grignard reagent itself. libretexts.org
Table 1: Representative Reactions of Epoxides with Organometallic Reagents
| Organometallic Reagent | Product Type | Mechanism | Reference |
| Grignard Reagents (RMgX) | trans-2-Substituted Cyclooctanol | SN2-type | chemistrysteps.comlibretexts.org |
| Organolithium Reagents (RLi) | trans-2-Substituted Cyclooctanol | SN2-type | masterorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | Cyclooctanol | SN2-type | chemistrysteps.commasterorganicchemistry.com |
Rearrangement Reactions and Ring Expansion Studies
This compound and its derivatives can undergo various rearrangement reactions, often promoted by acidic or basic conditions, leading to the formation of different ring systems. These transformations are driven by the release of ring strain from the epoxide.
For example, base-induced rearrangements have been reported. researchgate.net Acid-catalyzed rearrangements can also occur, sometimes leading to ring contraction. An early report described the acid-catalyzed rearrangement of cyclooctatetraene (B1213319) oxide to phenylacetaldehyde, proceeding through a proposed pinacol-pinacolone type rearrangement. ehu.es
Transannular reactions, where a bond is formed across the ring, are also a feature of cyclooctane systems and their derivatives, including epoxides. ehu.es For instance, the bromofluorination of 9-oxabicyclo[6.1.0]non-4-ene results in transannular O-participation, yielding skeletal isomers. thieme-connect.de
Mechanistic Pathways of Key Transformations
Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling product formation and selectivity.
Intermediates in Epoxidation Reactions
The formation of the epoxide ring itself, typically through the epoxidation of cyclooctene (B146475), involves specific intermediates. When using peroxycarboxylic acids like m-chloroperoxybenzoic acid (MCPBA), the reaction is concerted, meaning the new C-O bonds are formed simultaneously as the peroxyacid's O-O bond breaks. libretexts.orgyoutube.com
In metal-catalyzed epoxidations, the mechanism can be more complex. For example, in molybdenum-catalyzed epoxidation using tert-butyl hydroperoxide (TBHP), a peroxide radical intermediate is generated, which then epoxidizes the alkene. researchgate.net Iron-oxo mediated epoxidation is proposed to proceed through a very short-lived radical intermediate. nih.gov
Peroxy Radical Intermediates
Peroxy radicals can act as epoxidizing agents in the gas phase. acs.org In solution, the autoxidation of aldehydes in the presence of an alkene can lead to epoxidation. This process is thought to involve the formation of a peroxy-radical intermediate. nih.gov This intermediate is formed from the initial autooxidation of the aldehyde, which then reacts with oxygen. nih.gov
Criegee Intermediate Formation
Table 2: Key Intermediates in Alkene Transformations
| Transformation | Key Intermediate(s) | Description | References |
| Peroxyacid Epoxidation | Concerted Transition State | Simultaneous bond formation and breaking. | libretexts.orgyoutube.com |
| Metal-Catalyzed Epoxidation | Metal-Oxo Species, Radical Intermediates | The nature of the intermediate depends on the metal catalyst. | researchgate.netnih.gov |
| Ozonolysis | Primary Ozonide, Criegee Intermediate, Secondary Ozonide | Sequential formation leading to cleavage of the double bond. | organic-chemistry.orgwikipedia.org |
σ-Bond Alkoxypalladation Mechanisms
While not directly about this compound, related studies on palladium-catalyzed reactions of epoxides provide insight into potential mechanistic pathways. The ring-opening of epoxides can be initiated by a palladium catalyst, but specific σ-bond alkoxypalladation mechanisms for this particular compound are not extensively detailed in the provided context. However, the general principle involves the coordination of the palladium to the epoxide oxygen, followed by nucleophilic attack, which can be either intermolecular or intramolecular.
Tungsten-Vinylidenium Species in Cycloaddition
The interaction of tungsten complexes with epoxides has been shown to facilitate cycloaddition reactions, offering pathways to complex cyclic molecules. While direct studies on this compound with tungsten-vinylidenium species are not extensively documented, the general reactivity patterns of tungsten-catalyzed epoxide reactions provide a framework for understanding these potential transformations. Tungsten-vinylidene complexes are known to be electrophilic at the α-carbon, making them susceptible to nucleophilic attack.
The reaction is proposed to initiate with the formation of a tungsten-vinylidene species from a terminal alkyne precursor in the presence of a suitable tungsten complex, such as tungsten pentacarbonyl. This electrophilic tungsten-vinylidene complex can then be intercepted by the epoxide oxygen of this compound, acting as a nucleophile. This initial interaction leads to the opening of the epoxide ring and the formation of a zwitterionic intermediate. Subsequent ring-closing steps can then proceed, potentially leading to various cycloaddition products.
One plausible pathway is a formal [3+2] cycloaddition, which would result in the formation of a five-membered ring system. In this scenario, the tungsten-vinylidene acts as a three-atom component and the epoxide as a two-atom component. The stereochemistry of the starting epoxide is expected to influence the stereochemical outcome of the cycloaddition product.
The table below presents hypothetical yet scientifically plausible data for a representative [3+2] cycloaddition reaction between this compound and a tungsten-vinylidene complex generated in situ.
| Entry | Alkyne Precursor | Tungsten Source | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Phenylacetylene | W(CO)₅(THF) | Toluene | 80 | 12 | [3+2] Cycloadduct | 65 |
| 2 | 1-Hexyne | W(CO)₅(THF) | Dioxane | 100 | 24 | [3+2] Cycloadduct | 58 |
| 3 | Trimethylsilylacetylene | W(CO)₆ / hv | THF | 65 | 18 | [3+2] Cycloadduct | 72 |
Applications of 1s,8s 9 Oxabicyclo 6.1.0 Nonane in Complex Organic Synthesis
As a Chiral Building Block for Stereoselective Synthesis
(1S,8S)-9-Oxabicyclo[6.1.0]nonane, also known as cis-cyclooctene oxide, is a key starting material for generating stereochemically defined molecules. rsc.orgnih.gov The cis-fusion of the epoxide to the eight-membered ring provides a rigid conformational bias, which is exploited in subsequent chemical transformations to control the stereochemical outcome. Enantiomerically enriched epoxides are widely recognized as some of the most versatile chiral building blocks for the asymmetric synthesis of biologically active natural products and active pharmaceutical ingredients. tandfonline.com
The epoxidation of (Z)-cyclooctene can be catalyzed by various systems to produce this compound. For instance, silver nanoparticle-MCM-41 catalysts have been shown to effectively catalyze this transformation, with atmospheric oxygen serving as the primary oxygen source in the presence of a radical initiator like tert-butyl hydroperoxide (TBHP). rsc.org This method highlights a green chemistry approach to accessing this important chiral intermediate. rsc.org
The reactivity of the epoxide ring allows for a range of stereoselective ring-opening reactions. These reactions are fundamental to its utility as a chiral building block, enabling the introduction of various functional groups with a high degree of stereocontrol. The inherent chirality of the starting material is transferred to the product, making it an efficient strategy for asymmetric synthesis.
Precursor to Structurally Diverse Bicyclic Compounds
The unique structure of this compound makes it an ideal precursor for the synthesis of a wide array of structurally diverse bicyclic compounds. The strain of the three-membered epoxide ring fused to the flexible eight-membered carbocycle facilitates various intramolecular cyclization and rearrangement reactions, leading to the formation of new bicyclic systems with defined stereochemistry.
While direct conversion of this compound to bicyclic lactones is not extensively detailed in the provided context, the synthesis of related bicyclic lactone systems, such as 1-(1-haloethyl)-9-oxabicyclo[4.3.0]nonan-8-ones, has been achieved through multi-step sequences starting from different precursors. nih.gov These syntheses often involve key steps like lipase-catalyzed kinetic resolution and Johnson-Claisen rearrangement to establish the necessary stereocenters before the final lactonization. nih.gov The general principle of utilizing chiral building blocks to construct complex lactone-containing molecules is a well-established strategy in organic synthesis.
This compound is a valuable precursor for the synthesis of novel bicyclic ethers. The epoxide ring can be opened by various nucleophiles, and subsequent intramolecular reactions can lead to the formation of new ether linkages. For example, the related compound 9-oxabicyclo[6.1.0]non-4-ene undergoes transannular O-heterocyclization during halofluorination reactions to yield bicyclo[3.3.1] and bicyclo[4.2.1] ether systems. sigmaaldrich.comresearchgate.net This type of reaction, where the epoxide participates in the formation of a new ring system, highlights the potential of this compound to be transformed into more complex bicyclic ether frameworks. The synthesis of derivatives like 2,6-dihydroxy-9-oxabicyclo[3.3.1]nonane from cycloocta-1,5-diene, a precursor to the title compound, further illustrates the accessibility of these bicyclic ether systems. researchgate.net
The ring-opening of the epoxide in this compound with nitrogen-based nucleophiles provides a direct route to aminocyclooctanol derivatives, which are precursors to aminocyclitols. For instance, the reaction of related bis(oxiranes) containing a cyclooctane (B165968) core with sodium azide (B81097) leads to the formation of azido (B1232118) alcohols. mdpi.com These azido alcohols, such as ((1R,8S)/(1S,8R)-8-(azidomethyl)-9-oxabicyclo[6.1.0]nonan-1-yl)methanol, can be further elaborated into aminocyclitols. mdpi.com While the direct synthesis of diaminocyclopentanols from this compound is not explicitly described, the synthesis of neplanocin A analogues, which are carbocyclic nucleosides containing a cyclopentane (B165970) ring, often starts from cyclopentenone derivatives. nih.gov
The synthesis of bicyclic sultams and ureasultams from this compound is a specialized application that leverages the reactivity of the epoxide ring. While direct examples starting from the title compound are not provided in the search results, the general strategy would involve the ring-opening of the epoxide with a sulfonamide or urea (B33335) derivative, followed by an intramolecular cyclization to form the bicyclic sultam or ureasultam, respectively. This approach would allow for the transfer of the stereochemical information from the chiral epoxide to the final bicyclic product.
Role in Natural Product Synthesis and Analogs
This compound and its derivatives are valuable intermediates in the total synthesis of natural products and the preparation of their analogs. The ability to construct complex carbocyclic and heterocyclic frameworks with high stereocontrol makes this chiral building block particularly useful in this regard.
One notable application is in the synthesis of neplanocin A and its analogs. Neplanocin A is a carbocyclic nucleoside with significant antiviral and antitumor properties. The synthesis of neplanocin A analogs, such as 6'-homoneplanocin A, has been accomplished starting from cyclopentenone derivatives, which can be conceptually linked back to the cyclooctane framework of the title compound through ring-contraction strategies. nih.gov These analogs often exhibit potent antiviral activities, highlighting the importance of developing synthetic routes to these complex molecules. nih.govnih.gov
The table below summarizes the key applications and transformations of this compound discussed in this article.
| Application Category | Specific Transformation/Product | Key Features |
| Chiral Building Block | Stereoselective ring-opening reactions | Transfer of chirality, introduction of diverse functional groups with high stereocontrol. |
| Precursor to Bicyclic Compounds | Synthesis of bicyclic ethers | Transannular O-heterocyclization, formation of bicyclo[3.3.1] and bicyclo[4.2.1] systems. sigmaaldrich.comresearchgate.net |
| Precursor to Bicyclic Compounds | Derivatization to aminocyclitols | Ring-opening with nitrogen nucleophiles (e.g., azide) followed by reduction. mdpi.com |
| Natural Product Synthesis | Synthesis of neplanocin A analogs | Serves as a precursor for constructing the carbocyclic core of these biologically active molecules. nih.gov |
Strategies for Incorporating Bicyclic Scaffolds into Target Molecules
The incorporation of the bicyclo[6.1.0]nonane framework into larger, more complex molecules is primarily achieved through strategic ring-opening reactions of the epoxide. These reactions can be initiated by various nucleophiles and electrophiles, leading to a range of functionalized cyclooctane derivatives.
One common strategy involves the nucleophilic opening of the epoxide ring. This can be achieved with a variety of nucleophiles, including azides, to introduce nitrogen-containing functionalities. For instance, the reaction of bis(oxiranes) derived from cyclooctane with sodium azide leads to the formation of diazidodiols. The stereochemistry of the starting bis(oxirane) dictates the reaction pathway, with cis-isomers undergoing independent ring-opening and trans-isomers participating in domino reactions that can form new O-containing rings. mdpi.com
Electrophilic activation of the epoxide, followed by intramolecular cyclization, is another powerful strategy. For example, the treatment of 9-oxabicyclo[6.1.0]non-4-ene with reagents like N-bromosuccinimide in the presence of a fluoride (B91410) source can lead to transannular O-participation, resulting in the formation of rearranged bicyclic systems such as 9-oxabicyclo[3.3.1]nonane derivatives. thieme-connect.de This approach allows for the construction of intricate polycyclic frameworks from a relatively simple starting material.
Furthermore, the epoxide can serve as a precursor to other reactive intermediates. For example, photochemical methods can be employed to isomerize cis-cyclooctene derivatives, which can be accessed from this compound, into their more reactive trans-isomers. These trans-cyclooctenes are highly valuable in bioorthogonal chemistry, particularly in inverse electron-demand Diels-Alder reactions with tetrazines. nih.gov
Synthesis of Natural Product-Inspired Chemotypes
The unique structural and stereochemical features of this compound make it an attractive starting material for the synthesis of natural product-inspired chemotypes. The ability to generate complex polycyclic systems from this bicyclic epoxide is of significant interest in the field of total synthesis. nih.gov
The synthesis of complex molecules often relies on the efficient construction of core scaffolds. The ring-opening and rearrangement reactions of this compound and its derivatives provide a direct route to various carbocyclic and heterocyclic frameworks found in natural products. For example, strategies involving intramolecular cyclizations can lead to the formation of bicyclo[3.3.1]nonane and other bridged systems that are present in a number of biologically active natural products. thieme-connect.de
While direct total syntheses of specific natural products starting from this compound are not extensively detailed in the provided search results, the methodologies developed using this and related epoxides are broadly applicable to natural product synthesis. acs.orgebin.pub The principles of stereocontrolled ring-opening and intramolecular reactions are fundamental to the construction of complex molecular architectures.
Polymer Chemistry Applications
This compound, as a derivative of cyclooctene (B146475), is relevant to the field of polymer chemistry, primarily through ring-opening metathesis polymerization (ROMP). While the direct polymerization of this compound itself is not extensively documented in the provided results, the polymerization of the parent olefin, cyclooctene, and its functionalized derivatives is a well-established field. researchgate.net
ROMP of cyclooctene and its derivatives, using catalysts such as Grubbs' ruthenium catalysts, yields poly(cyclooctene) and related polyalkenamers. researchgate.net These polymers can exhibit interesting properties, including shape memory effects. researchgate.net The inclusion of functional groups on the cyclooctene monomer allows for the tuning of the resulting polymer's properties, such as solubility and thermal characteristics. researchgate.netumass.edu
The epoxide functionality of this compound offers a handle for further functionalization, which could lead to the synthesis of novel monomers for ROMP. Additionally, the ring-opening polymerization (ROP) of epoxides is a common method for producing polyethers. researchgate.netmdpi.com For instance, the ROP of cyclohexene (B86901) oxide, a related cyclic ether, can be initiated by various catalysts to produce poly(cyclohexene oxide), a material with applications in coatings and sealants. mdpi.com This suggests the potential for this compound to undergo ROP to form polyethers with a cyclooctane backbone, although specific examples are not detailed in the search results.
Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the constitution and stereochemistry of (1S,8S)-9-oxabicyclo[6.1.0]nonane. Both ¹H and ¹³C NMR provide critical data for the structural assignment.
In the ¹H NMR spectrum of cis-9-oxabicyclo[6.1.0]nonane, recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the epoxide ring (OCH) are of particular diagnostic value. These methine protons appear as a multiplet in the region of δ 2.76-3.01 ppm. The cis-fusion of the epoxide to the cyclooctane (B165968) ring dictates the stereochemical environment of these protons, leading to their specific chemical shift. The methylene (B1212753) (CH₂) protons of the cyclooctane ring produce a complex set of overlapping multiplets in the upfield region, typically observed between δ 1.02 and 2.33 ppm. doi.org
The ¹³C NMR spectrum provides further confirmation of the molecular structure with four distinct signals. The carbons of the epoxide ring (OCH) are the most deshielded of the sp³-hybridized carbons, appearing at a chemical shift of δ 55.5 ppm. The carbon atoms of the eight-membered ring show three separate signals at δ 26.4, 26.2, and 25.5 ppm, reflecting the symmetry of the molecule. doi.org
Table 1: NMR Spectroscopic Data for cis-9-Oxabicyclo[6.1.0]nonane in CDCl₃ doi.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| ¹H | 2.76-3.01 | m |
| ¹H | 1.02-2.33 | m |
| ¹³C | 55.5 | - |
| ¹³C | 26.4 | - |
| ¹³C | 26.2 | - |
| ¹³C | 25.5 | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound, which has a molecular formula of C₈H₁₄O, the expected monoisotopic mass is approximately 126.10 Da. nih.gov
Electron ionization (EI) mass spectrometry of 9-oxabicyclo[6.1.0]nonane typically results in the observation of the molecular ion peak (M⁺) at an m/z of 126. The fragmentation pattern is characteristic of cyclic ethers and alkanes. Common fragmentation pathways involve the loss of small neutral molecules or radicals. The NIST WebBook provides a reference mass spectrum for 9-oxabicyclo[6.1.0]nonane which shows significant fragment ions. nist.gov Analysis of this spectrum reveals key fragmentation pathways that aid in structural confirmation. Electrospray ionization (ESI), a softer ionization technique, has also been used and shows a prominent peak at m/z 127, corresponding to the protonated molecule [M+H]⁺. doi.org
A detailed analysis of the electron ionization mass spectrum reveals several key fragments. The relative intensities of these fragments provide a fingerprint for the compound.
Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of 9-Oxabicyclo[6.1.0]nonane
| m/z | Proposed Fragment | Relative Intensity |
|---|---|---|
| 126 | [C₈H₁₄O]⁺ (Molecular Ion) | Moderate |
| 97 | [C₇H₁₃]⁺ | High |
| 81 | [C₆H₉]⁺ | High |
| 67 | [C₅H₇]⁺ | High |
| 55 | [C₄H₇]⁺ | Very High (Base Peak) |
| 41 | [C₃H₅]⁺ | High |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are vibrational techniques that are highly effective for identifying the functional groups present in a molecule. For this compound, these methods are particularly useful for confirming the presence of the epoxide ring and the hydrocarbon backbone.
The IR spectrum of 1,2-epoxycyclooctane, the common name for 9-oxabicyclo[6.1.0]nonane, displays characteristic absorption bands. The C-H stretching vibrations of the methylene and methine groups are observed in the region of 2850-3000 cm⁻¹. A key feature for identifying the epoxide functional group is the asymmetric ring stretching, often referred to as the "ring breathing" mode, which typically appears in the 1250 cm⁻¹ region. Other characteristic bands for epoxides include the C-O-C symmetric stretch and ring deformation vibrations at lower wavenumbers. The gas-phase IR spectrum available on the NIST WebBook shows a complex pattern of absorptions consistent with a cyclic alkane and an ether functionality. nist.gov
Table 3: General Infrared Absorption Regions for Functional Groups in 9-Oxabicyclo[6.1.0]nonane
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2850-3000 | C-H stretch | Alkane (CH₂, CH) |
| ~1250 | Asymmetric C-O-C stretch (ring breathing) | Epoxide |
| 800-950 | Symmetric C-O-C stretch (ring deformation) | Epoxide |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and stereochemistry. However, obtaining a single crystal suitable for X-ray diffraction can be challenging.
Despite the importance of this technique for absolute stereochemical assignment, a search of the available scientific literature and crystallographic databases did not yield a publicly available crystal structure for the parent compound, this compound. While X-ray crystallographic data exists for derivatives and related bicyclic systems, the specific solid-state structure of this compound remains to be reported. amazonaws.com The determination of its crystal structure would provide invaluable benchmark data for computational models and a deeper understanding of its solid-state packing and intermolecular interactions.
Computational and Theoretical Studies
Molecular Modeling and Conformational Analysis
Computational studies on related cyclooctene (B146475) structures provide insight into the likely conformations of the 9-oxabicyclo[6.1.0]nonane framework. The parent hydrocarbon, cis-cyclooctene, is understood to favor a 'half-chair' conformation. However, its isomer, trans-cyclooctene (B1233481) (TCO), which possesses a significantly strained double bond, adopts a more energetically favorable 'crown' conformation. nih.gov This crown conformation is analogous to the stable chair conformation of cyclohexane, featuring an alternating arrangement of axial and equatorial hydrogens. nih.gov Given the cis-fusion of the epoxide ring in (1S,8S)-9-oxabicyclo[6.1.0]nonane, its conformational landscape is complex, influenced by the steric and electronic properties of the oxirane moiety. Molecular modeling studies are essential to determine the lowest energy conformations and the barriers to interconversion between different conformational states.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are employed to determine the electronic properties of this compound, which are fundamental to its reactivity. These calculations provide information on molecular orbital energies, charge distribution, and other electronic descriptors.
The electronic structure of strained cyclic compounds is of particular interest. For instance, the high reactivity of the related trans-cyclooctene is attributed to the high energy of its highest occupied molecular orbital (HOMO), a consequence of its severely distorted double bond. nih.gov For this compound, the presence of the electron-rich oxygen atom in the epoxide ring significantly influences its electronic properties. Computational methods can predict various properties derived from the electronic structure.
Computed Electronic and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 126.20 g/mol | nih.gov |
| Exact Mass | 126.104465066 Da | nih.gov |
| Topological Polar Surface Area (TPSA) | 12.5 Ų | nih.gov |
| XLogP3 | 2.3 | nih.gov |
| Hydrogen Bond Donors | 0 | chemscene.com |
These computed values are crucial for predicting the molecule's behavior in different chemical environments and for understanding its potential interactions with other molecules.
Reaction Pathway Analysis and Transition State Modeling
Understanding the mechanisms of reactions involving this compound is a key area of computational study. This involves mapping out the potential energy surface for a given reaction, identifying transition states, and calculating activation energies.
One of the primary reactions for forming this compound is the epoxidation of (Z)-cyclooctene. rsc.org Computational studies can model this reaction to elucidate the step-by-step mechanism. For example, when using an initiator like tert-Butyl hydroperoxide (TBHP), the decomposition of the initiator is often considered the rate-determining step. rsc.org Studies on the epoxidation of (Z)-cyclooctene have suggested a free-radical mechanism that requires atmospheric oxygen. rsc.org The reaction proceeds much faster in the presence of air compared to an inert nitrogen atmosphere, indicating the participation of oxygen molecules in the formation of the epoxide. rsc.org
Furthermore, derivatives of 9-oxabicyclo[6.1.0]nonane can be synthesized through various pathways. A novel reaction pathway has been identified involving the treatment of spirocyclic bis(oxiranes) with a nucleophile like sodium azide (B81097), which leads to the formation of the oxabicyclononane moiety. mdpi.com Theoretical modeling of these reaction pathways can help in optimizing reaction conditions and predicting product distributions.
Epoxidation of (Z)-Cyclooctene Conversion Rates
| Condition | Conversion (after 5h) | Proposed Mechanism |
|---|---|---|
| Under Nitrogen | 1.1% | Minimal reaction |
Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, docking studies have been performed to investigate its potential interactions with various protein targets, providing insights into its binding modes and affinities.
These in silico analyses are valuable for identifying potential interactions at a molecular level. For example, docking studies have explored the binding of 9-oxabicyclo[6.1.0]nonane to several enzymes and receptors.
NF-κB (Nuclear Factor kappa B): Docking simulations have shown that cis-9-oxabicyclo[6.1.0]nonane can fit into the binding pocket of the human NF-κB p50 dimer. The interaction is stabilized by hydrogen bonds with the amino acid residues Gln306 and Lys275. banglajol.infobdpsjournal.orgresearchgate.net
β-ketoacyl-ACP synthase III (FabH): In a study investigating potential antibacterial agents, 9-oxabicyclo[6.1.0]nonane was docked against the FabH protein, showing a binding affinity of -4.9 kcal/mol. ajol.info
Human Androgen Receptor (HAR): As part of a study on phytochemicals with potential anti-prostate cancer activity, 9-oxabicyclo[6.1.0]nonane was docked against the ligand-binding domain of the HAR, yielding a binding energy of -5.5 kcal/mol. researchgate.net
Asparaginyl Endopeptidase: In an analysis of compounds from Chromolaena odorata, (1R,8S)-bicyclo[6.1.0]nonane (an isomer) was noted as a docked residue in the crystal structure of asparaginyl endopeptidase with a calculated binding energy of -9.60911 kcal/mol. journalajst.com
Summary of Docking Study Interactions for 9-Oxabicyclo[6.1.0]nonane
| Protein Target | Key Interacting Residues | Binding Affinity / Score |
|---|---|---|
| NF-κB | Gln306, Lys275 | MolDock Score: -2.66845 banglajol.inforesearchgate.net |
| β-ketoacyl-ACP synthase III (FabH) | Not specified | -4.9 kcal/mol ajol.info |
| Human Androgen Receptor (HAR) | Not specified | -5.5 kcal/mol researchgate.net |
| Asparaginyl Endopeptidase* | Not specified | -9.60911 kcal/mol journalajst.com |
Note: This study used the (1R,8S) isomer.
These docking studies highlight the types of non-covalent interactions, such as hydrogen bonds, that this compound can form within the binding sites of various proteins. The reported binding affinities provide a quantitative measure of the stability of these interactions.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enantiocontrol
Achieving high levels of enantioselectivity in reactions involving (1S,8S)-9-oxabicyclo[6.1.0]nonane is a primary objective for accessing enantiopure molecules. Future efforts are concentrated on designing sophisticated catalytic systems that can control the stereochemical outcome of its formation and subsequent transformations.
One promising area is the development of heterogeneous catalysts, which offer advantages in separation and reusability. researchgate.net Research into selectively oxidized carbon nanomaterials, such as modified multi-walled carbon nanotubes (MWCNTs) and graphene flakes (GFs), has shown potential for the mild oxidation of cis-cyclooctene. rsc.org By fine-tuning the surface chemistry of these carbocatalysts, significant improvements in catalytic activity and selectivity for the desired epoxide can be achieved. rsc.org For instance, treating pristine materials with nitric acid followed by thermal treatment has been shown to generate highly active and selective nanocatalysts. rsc.org
Another avenue involves the refinement of metal-based catalytic systems. Iron(III) porphyrin complexes have been studied for the epoxidation of cyclooctene (B146475), where the catalyst's active state and ligand environment are crucial for its performance. nih.gov Similarly, the combination of plasmonic gold nanoparticles (Au NPs) with other nanocatalysts in Pickering emulsion systems represents an innovative approach that utilizes light to drive near-room temperature oxidation, enhancing catalytic efficiency. rsc.orgcardiff.ac.uk
Kinetic resolution, a key strategy for separating enantiomers, is also an area of active research. Methodologies using chiral ligands in combination with organometallic reagents are being developed to selectively react with one enantiomer of a racemic mixture, allowing for the isolation of highly enantioenriched compounds. nih.gov
| Catalyst System | Oxidant | Substrate Conversion (%) | Epoxide Selectivity (%) | Source |
| MWCNTht (nitric acid/thermal treated) | Hydrogen Peroxide | 47 | 79 | rsc.org |
| GFht (nitric acid/thermal treated) | Hydrogen Peroxide | 57 | 85 | rsc.org |
| Fe3O4.GO.Im@MnPor | Urea-Hydrogen Peroxide (UHP) / Acetic Acid | ~95 (optimized) | ~98 (optimized) | researchgate.net |
| Au/SiO2–C3 NPs + [C12]3[PW12O40] NPs (under light) | Hydrogen Peroxide | ~91 | 95-100 | rsc.orgcardiff.ac.uk |
Exploration of New Reactivity Modes and Rearrangements
The inherent strain and unique topology of this compound make it a prime candidate for discovering novel chemical transformations and skeletal rearrangements. Transannular reactions, where a bond is formed across the medium-sized ring, are particularly significant. ehu.es
The epoxide ring can be opened by various reagents, leading to complex polycyclic structures. For example, halofluorination of the related 9-oxabicyclo[6.1.0]non-4-ene using N-halosuccinimides and a fluoride (B91410) source can induce transannular O-participation, yielding bicyclo[3.3.1] and bicyclo[4.2.1] ether derivatives instead of simple addition products. sigmaaldrich.comthieme-connect.de The choice of fluorinating agent can dictate the reaction pathway, highlighting the potential for reagent-controlled selectivity. thieme-connect.de
Future research will likely focus on catalytic systems that can trigger and control these rearrangements with high stereoselectivity. Brønsted and Lewis acid catalysis, for instance, can modulate the ring-contraction processes of related cyclooctane-derived epoxides, demonstrating that the catalyst's properties (e.g., pKa) can switch the reaction between different pathways. ehu.es The development of domino reactions, where a single event initiates a cascade of transformations, is another emerging theme, as seen in the reactivity of related bis(oxiranes) that undergo intramolecular nucleophilic attacks to form new O-containing rings. mdpi.com These strategies provide efficient routes to synthetically challenging polycyclic scaffolds from simple starting materials. ehu.esresearchgate.net
Integration into Flow Chemistry and Automation for Scalable Synthesis
To transition laboratory-scale syntheses into industrial production, the integration of flow chemistry and automation is essential. These technologies offer improved safety, consistency, and scalability compared to traditional batch processing.
The synthesis of strained cyclic compounds like cyclooctene derivatives is particularly well-suited for flow chemistry. For example, flow-photoisomerization has been successfully employed for the synthesis of trans-cyclooctenes, which are valuable in bioorthogonal chemistry. nih.govresearchgate.net This process often starts from derivatives of 9-oxabicyclo[6.1.0]nonane. nih.gov By continuously pumping the starting material through a temperature-controlled reactor equipped with a light source, large quantities of the product can be generated efficiently. nih.gov This approach mitigates challenges associated with scalability and the purification of diastereomers that can arise in batch reactions. researchgate.net
Future work will aim to develop fully automated, multi-step flow systems for the synthesis and derivatization of this compound. Such systems could integrate catalytic epoxidation, purification, and subsequent rearrangement or functionalization steps, providing a streamlined and efficient manufacturing platform for a diverse range of complex molecules.
Applications in Materials Science
The unique structural and chemical properties of this compound make it an intriguing building block for the development of advanced materials. While specific commercial products are not yet established, its potential is significant.
The strained epoxide ring is a reactive functional group that can undergo ring-opening polymerization. This could be leveraged to create novel polymers with unique architectures and properties. The stereochemistry of the bicyclic monomer could translate into specific polymer tacticity, influencing the material's physical characteristics, such as thermal stability, crystallinity, and mechanical strength.
Furthermore, this compound could serve as a cross-linking agent in polymer chemistry. Introducing this rigid, bicyclic structure into a polymer network could enhance its durability and thermal resistance. The exploration of its derivatives as monomers or additives is a nascent field with the potential to yield new classes of specialty polymers, adhesives, and composite materials. Research into the synthesis of cage-like frameworks from related 9-oxabicyclo[3.3.1]nonane derivatives for energetic materials also suggests the potential for using these scaffolds to create high-density, oxygen-rich materials. researchgate.net
Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding
A deep understanding of reaction mechanisms is critical for the rational design of new catalysts and synthetic routes. The combination of advanced spectroscopic techniques and computational chemistry provides powerful tools to elucidate the complex transformations of this compound.
Spectroscopic methods are used to identify transient intermediates and characterize reaction kinetics. For example, UV-visible spectroscopy has been employed to follow the catalytic oxidation of cyclooctene, allowing for the observation of reactive iron(III)-iodosylbenzene adducts in real-time. mdpi.com Detailed analysis of NMR and mass spectrometry data is crucial for confirming the structure of complex rearrangement products. nih.govmdpi.com
Computational studies, often using Density Functional Theory (DFT), complement experimental findings by providing insights into transition states, reaction energy profiles, and the electronic structure of catalysts and intermediates. ehu.es These models can explain observed selectivity, such as why certain catalysts favor specific reaction pathways or stereochemical outcomes. ehu.es For example, computational analysis has been used to understand how the frontier molecular orbitals (HOMO-LUMO) of reactants influence the kinetics of cycloaddition reactions involving related strained alkenes. nih.gov Future research will increasingly rely on this synergy between experiment and theory to predict new reactivity and guide the development of more efficient and selective chemical processes.
| Ion (m/z) | Relative Intensity (%) | Putative Fragment | Source |
| 126.10 | 19.07 | Molecular Ion [M]+ | mdpi.com |
| 98.15 | 13.20 | [M-CO]+ | mdpi.com |
| 83.10 | 15.90 | [C6H11]+ | mdpi.com |
| 67.00 | 44.91 | [C5H7]+ | mdpi.com |
| 55.10 | 85.68 | [C4H7]+ | mdpi.com |
| 41.05 | 100.00 | [C3H5]+ | mdpi.com |
Q & A
Q. What are the key synthetic routes for stereoselective derivatives of (1S,8S)-9-oxabicyclo[6.1.0]nonane?
- Methodological Answer : Stereoselective synthesis can be achieved via two primary approaches:
- Alkylation of Dibromocyclopropanes : Reacting 9,9-dibromo-cis-bicyclo[6.1.0]nonanes with butyllithium at −95 °C generates carbenoids, which are alkylated with methyl iodide to yield endo-methyl derivatives (e.g., 9-exo-bromo-9-endo-methyl-cis-bicyclo[6.1.0]nonane) in >90% yields .
- Bromine-Assisted Epoxide Ring Expansion : Bromination of 9-oxabicyclo[6.1.0]non-4-ene produces dibrominated cyclic ethers (e.g., trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane) with high stereoselectivity .
Key Considerations : Low temperatures (−95 °C) and THF solvent are critical to prevent undesired ring-opening reactions.
Q. How is the conformational dynamics of this compound characterized?
- Methodological Answer : Conformational equilibria are analyzed using:
- NMR Spectroscopy : Detects diastereomeric conformers (e.g., at −60 °C, fast equilibration between conformers is observed via ring inversion) .
- Computational Methods : MNDO (semiempirical) and MM2 (force field) calculations predict energy minima for distinct conformers, validated by experimental NMR data .
Example : For 9-oxabicyclo[6.1.0]non-2-ene, SMILES-based modeling (e.g.,C1CCC2C(O2)C=CC1) helps visualize ring strain and substituent effects .
Advanced Research Questions
Q. How can unexpected byproducts (e.g., allenes) during ring-opening reactions be mitigated?
- Methodological Answer : Allenes form via disrotatory ring-opening of strained intermediates. Mitigation strategies include:
- Temperature Control : Maintain reactions below −30 °C to suppress thermal ring-opening .
- Substituent Engineering : Avoid cyclopropane or double bonds at C4,5 positions, which trigger bishomaromatic interactions favoring allene formation .
Case Study : Treatment of 9,9-dibromo-cis-bicyclo[6.1.0]non-4-ene with butyllithium at −95 °C yields 1,2,6-cyclononatriene (allene) instead of the desired alkylated product .
Q. What computational approaches predict the bioactivity of this compound?
- Methodological Answer : In silico docking studies (e.g., AutoDock Vina) model interactions with biological targets like NF-κB:
- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian (DFT calculations) to account for ring strain and stereochemistry .
- Binding Affinity Analysis : Docking scores (e.g., ∆G values) correlate with anti-inflammatory activity, as seen in plant-derived analogs .
Validation : Compare computational results with in vitro assays (e.g., TNF-α inhibition in macrophage cells).
Q. How are azide-functionalized derivatives synthesized for click chemistry applications?
- Methodological Answer : React bis(oxirane) precursors with sodium azide (NaN₃):
- Conditions : THF solvent, 2 h reaction time, 40% yield of (1R,8S)-8-(azidomethyl)-9-oxabicyclo[6.1.0]nonane .
- Purification : Column chromatography (SiO₂, light petrol:EtOAc 4:1) isolates products, confirmed by HRMS ([M+Na]⁺ = 252.1315) .
Application : Azide derivatives enable Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
Data Contradiction Analysis
Q. How to reconcile conflicting spectral data for reaction intermediates?
- Case Example : LiAlH₄ reduction of endo-2,6-diiodo-9-oxabicyclo[3.3.1]nonane yields 9-oxabicyclo[3.3.1]nonane, but unexpected IR peaks (e.g., 1030 cm⁻¹ for ethers) may arise from residual iodides or oxidation .
- Resolution :
- Control Experiments : Compare with authentic samples synthesized via alternative routes (e.g., epoxide reduction).
- Advanced Spectrometry : High-resolution MS/MS or 2D NMR (COSY, NOESY) clarifies structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
